molecular formula C15H16N4O B3733350 1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-4H-imidazo[4,5-c]pyrazole

1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-4H-imidazo[4,5-c]pyrazole

Cat. No.: B3733350
M. Wt: 268.31 g/mol
InChI Key: ZCSSDEZQDHCILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-4H-imidazo[4,5-c]pyrazole is a synthetic organic compound that belongs to the class of imidazo[4,5-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-4H-imidazo[4,5-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved by reacting a suitable diamine with a diketone or a diester.

    Cyclopropylmethylation: Introduction of the cyclopropylmethyl group can be done using cyclopropylmethyl halides in the presence of a base.

    Methoxylation: The methoxy group can be introduced via methylation of a phenol precursor using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-4H-imidazo[4,5-c]pyrazole would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyclopropylmethyl)-5-phenyl-4H-imidazo[4,5-c]pyrazole
  • 1-(cyclopropylmethyl)-5-(4-methoxyphenyl)-4H-imidazo[4,5-c]pyrazole
  • 1-(cyclopropylmethyl)-5-(3-chlorophenyl)-4H-imidazo[4,5-c]pyrazole

Uniqueness

1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-4H-imidazo[4,5-c]pyrazole is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-20-12-4-2-3-11(7-12)14-17-13-8-16-19(15(13)18-14)9-10-5-6-10/h2-4,7-8,10H,5-6,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSSDEZQDHCILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(N2)C=NN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-4H-imidazo[4,5-c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-4H-imidazo[4,5-c]pyrazole
Reactant of Route 3
Reactant of Route 3
1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-4H-imidazo[4,5-c]pyrazole
Reactant of Route 4
Reactant of Route 4
1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-4H-imidazo[4,5-c]pyrazole
Reactant of Route 5
Reactant of Route 5
1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-4H-imidazo[4,5-c]pyrazole
Reactant of Route 6
Reactant of Route 6
1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-4H-imidazo[4,5-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.